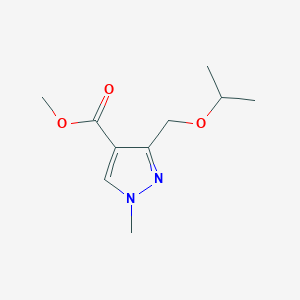

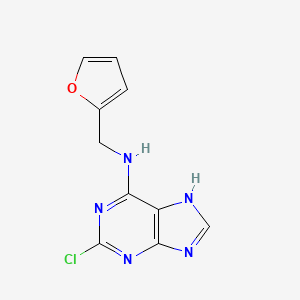

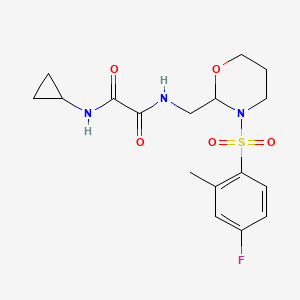

![molecular formula C17H15N3O4S2 B2411845 4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034341-81-4](/img/structure/B2411845.png)

4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole”, there are related compounds that have been synthesized. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed and synthesized via a Pd - catalyzed C-N cross - coupling .Scientific Research Applications

Synthesis and Biological Activity

Compounds containing the thiadiazole moiety have been synthesized for their potential as antiulcer agents, though they have shown varying degrees of effectiveness. One study explored the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position with thiadiazole derivatives, aiming at antisecretory and cytoprotective properties against ulcers. Despite not displaying significant antisecretory activity, some compounds demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989).

Electrochromic Materials

Thiadiazole derivatives have been employed in the development of electrochromic materials. For instance, thiadiazolo[3,4-c]pyridine has been used as a novel electron acceptor in donor-acceptor-type conjugated polymers, showing promise for electrochromic applications due to its favorable redox activity and stability. A specific polymer demonstrated high coloration efficiency and very fast switching times, indicating the potential of thiadiazole derivatives in advanced electrochromic devices (Ming et al., 2015).

Antimicrobial and Antitumor Agents

Research has also been conducted on heterocyclic compounds based on the thiadiazole ring for their antimicrobial and antitumor activities. For example, new heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their antimicrobial properties and cytotoxic activities against various cancer cell lines, highlighting the therapeutic potential of these compounds in medical research (Hafez et al., 2017).

Carbonic Anhydrase Inhibitors

Benzolamide-like derivatives incorporating thiadiazole structures have shown strong inhibitory effects on carbonic anhydrase isozymes, which play crucial roles in various physiological processes. Such compounds could be used in developing diagnostic tools or therapeutic agents targeting diseases associated with carbonic anhydrase activity (Supuran et al., 1998).

Photovoltaic Studies

Dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands with thiadiazole units have been synthesized and studied for their application in photovoltaics. These complexes exhibit moderate power conversion efficiency in dye-sensitized solar cells, suggesting their utility in the development of renewable energy technologies (Jayapal et al., 2018).

properties

IUPAC Name |

4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c21-26(22,16-3-1-2-13-17(16)19-25-18-13)20-7-6-12(9-20)11-4-5-14-15(8-11)24-10-23-14/h1-5,8,12H,6-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVGZLFEAUPWAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC5=NSN=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9,10,11-tetrahydropyrido[2',3':4,5]pyrimido[1,2-a]azepin-5(7H)-one](/img/structure/B2411762.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone](/img/structure/B2411771.png)

![4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2411774.png)

![2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2411776.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2411779.png)